

An In-Depth Technical Guide to 4-Bromo-6-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylphenol

CAS No.: 945557-29-9

Cat. No.: B3170709

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoro-2-methylphenol is a halogenated aromatic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on a phenol ring, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its nomenclature, chemical identity, synthesis, and potential applications, serving as a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

The nomenclature of substituted phenols can be complex. The common name "4-bromo-6-fluoro-o-cresol" specifies the positions of the bromo and fluoro substituents on an ortho-cresol backbone. In the o-cresol structure, the methyl group is at position 2 relative to the hydroxyl group. Therefore, the systematic IUPAC name for this compound is 4-bromo-6-fluoro-2-methylphenol.

The structure and numbering of the atoms are illustrated in the diagram below.

Caption: Chemical structure and IUPAC numbering of 4-bromo-6-fluoro-2-methylphenol.

A comprehensive list of its identifiers is provided in the table below.

Identifier	Value
IUPAC Name	4-bromo-6-fluoro-2-methylphenol
Synonyms	4-bromo-6-fluoro-o-cresol
CAS Number	945557-29-9[1]
Molecular Formula	C ₇ H ₆ BrFO[1]
Molecular Weight	205.03 g/mol
InChI	InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3[2]
SMILES	Cc1cc(Br)cc(F)c1O[2]

Synthesis and Experimental Protocols

A documented method for the synthesis of 4-bromo-6-fluoro-2-methylphenol involves a two-step process starting from 4-fluoro-2-methylaniline.[3]

Step 1: Diazotization and Hydrolysis to form 4-fluoro-2-methylphenol

This initial step involves the conversion of the amino group of 4-fluoro-2-methylaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.[3]

Protocol:

- In a suitable reaction vessel, 4-fluoro-2-methylaniline is dissolved in an aqueous solution of sulfuric acid.
- The solution is cooled to a temperature between -10°C and 5°C.

- Nitrosyl sulfuric acid is added dropwise while maintaining the low temperature.
- Following the addition, the reaction mixture is stirred for a period to ensure complete diazotization.
- The diazonium salt solution is then carefully heated to induce hydrolysis, yielding 4-fluoro-2-methylphenol.

Step 2: Bromination to yield 4-bromo-6-fluoro-2-methylphenol

The intermediate, 4-fluoro-2-methylphenol, is then brominated to introduce the bromine atom at the 4-position.[3]

Protocol:

- 4-fluoro-2-methylphenol is dissolved in a mixed solvent system, typically an organic solvent and water.
- The solution is cooled to a temperature between -10°C and 5°C .
- Bromine is added dropwise to the cooled solution.
- Following the bromine addition, hydrogen peroxide is added to the reaction mixture.
- The reaction is allowed to proceed to completion, after which the product, 4-bromo-6-fluoro-2-methylphenol, is isolated and purified.

Caption: Synthetic workflow for 4-bromo-6-fluoro-2-methylphenol.

Applications in Drug Development and Medicinal Chemistry

Halogenated phenols are a well-established class of intermediates in the synthesis of pharmaceuticals. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the incorporation of fluorine is

a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5]

4-Bromo-6-fluoro-2-methylphenol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, bromophenol derivatives have shown potential as anticancer and antioxidant agents.[6]

The strategic placement of the bromo and fluoro substituents on the o-cresol scaffold allows for selective functionalization. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds. The phenolic hydroxyl group can be readily derivatized to form ethers or esters, and the aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups. These chemical handles make 4-bromo-6-fluoro-2-methylphenol an attractive starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Spectroscopic Data

While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for 4-bromo-6-fluoro-2-methylphenol is not readily available, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the phenolic hydroxyl proton, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, fluoro, and methyl substituents.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the methyl carbon and the six aromatic carbons. The carbon attached to the fluorine atom would likely exhibit a characteristic large coupling constant.
- FT-IR: The infrared spectrum would be expected to show a broad absorption band for the O-H stretch of the phenolic hydroxyl group, as well as characteristic absorptions for the C-H, C=C, C-Br, and C-F bonds.

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and fragment ions containing bromine.

Conclusion

4-Bromo-6-fluoro-2-methylphenol is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and multiple reactive sites make it an ideal starting point for the synthesis of a wide range of novel compounds. This guide has provided a comprehensive overview of its nomenclature, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this compound. Further research into the biological activities of derivatives of 4-bromo-6-fluoro-2-methylphenol is warranted to fully explore its therapeutic potential.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-Bromo-2-fluoro-6-methylphenol | 945557-29-9 \[sigmaaldrich.com\]](#)
- [2. PubChemLite - 4-bromo-2-fluoro-6-methylphenol \(C7H6BrFO\) \[pubchemlite.lcsb.uni.lu\]](#)
- [3. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents \[patents.google.com\]](#)
- [4. ajrconline.org \[ajrconline.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. 4-BROMO-2-CHLORO-6-METHYLPHENOL | 7530-27-0 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-6-fluoro-2-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3170709/docs#an-in-depth-technical-guide-to-4-bromo-6-fluoro-2-methylphenol\]](https://www.benchchem.com/product/b3170709/docs#an-in-depth-technical-guide-to-4-bromo-6-fluoro-2-methylphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)